molecular formula C5H9BF3K B2496379 Potassium (2-cyclopropylethyl)trifluoroboranuide CAS No. 1445848-01-0

Potassium (2-cyclopropylethyl)trifluoroboranuide

Cat. No. B2496379
CAS RN: 1445848-01-0
M. Wt: 176.03
InChI Key: LVISKBUGFIDGPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related potassium organotrifluoroborates involves stereospecific cyclopropanation of alkenylboronic esters followed by treatment with KHF2, resulting in high yields of potassium cyclopropyl trifluoroborates. These compounds are then capable of undergoing Suzuki-Miyaura cross-coupling reactions with aryl bromides, retaining their configuration and providing a method for producing enantiomerically pure cyclopropanes (Fang, Yan, & Deng, 2004).

Molecular Structure Analysis

The molecular structure of potassium (2-cyclopropylethyl)trifluoroboranuide and its derivatives is characterized by the presence of a cyclopropyl group attached to a boron atom, which is also bonded to three fluorine atoms and a potassium cation. This structure is conducive to the stability of the compound and its reactivity in cross-coupling reactions.

Chemical Reactions and Properties

Potassium organotrifluoroborates are involved in various chemical reactions, including the ring-opening of cyclopropanes under transition-metal-free conditions using boronic acids or potassium organotrifluoroborates themselves. These reactions utilize trifluoroacetic acid or boron trifluoride as promoters, highlighting the versatility and reactivity of these compounds (Ortega & Csákÿ, 2016).

Physical Properties Analysis

While specific studies detailing the physical properties of Potassium (2-cyclopropylethyl)trifluoroboranuide were not directly found, organotrifluoroborates, in general, are known for their stability and solid state at room temperature. Their crystalline nature allows for easy handling and storage, making them valuable reagents in organic synthesis.

Chemical Properties Analysis

The chemical properties of potassium organotrifluoroborates, including the cyclopropyl variant, involve their role in cross-coupling reactions, where they act as substitutes for boronic acids. Their stability in air and moisture, combined with their reactivity towards aryl and heteroaryl chlorides, enables a wide range of applications in synthesizing complex organic molecules (Molander & Gormisky, 2008).

Scientific Research Applications

Cross-Coupling Reactions

Potassium trifluoroborate derivatives are extensively used in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of C-C bonds by coupling potassium alkyltrifluoroborates with aryl halides or triflates under palladium catalysis. Such processes are fundamental in constructing complex organic architectures, offering moderate to excellent yields and tolerating a variety of functional groups. This methodology has been applied in the synthesis of aryl alkynylations, showcasing the stability and reactivity of potassium alkynyltrifluoroborates towards creating intricately substituted molecules (Molander, Katona, & Machrouhi, 2002), (Molander & Rivero, 2002).

Fluoride Ion Affinity and Lewis Acidity

Research into the Lewis acidity of triarylborane compounds bearing peripheral o-carborane cages has shown significant interest in understanding the binding affinity towards fluoride ions. Such studies highlight the role of multiple carborane substitutions in enhancing Lewis acidity, which is crucial for evaluating the fluoride ion affinity of various boranes and borate salts (Lee et al., 2011).

Synthesis of Enantiomerically Pure Cyclopropanes

Potassium cyclopropyl trifluoroborates serve as precursors for Suzuki-Miyaura cross-coupling reactions with aryl bromides, enabling the synthesis of cyclopropyl-substituted arenes. This method is particularly notable for its retention of configuration, providing a pathway to enantiomerically pure cyclopropanes, a valuable class of compounds in medicinal chemistry and material science (Fang, Yan, & Deng, 2004).

Organic Synthesis and Functional Material Development

Potassium trifluoro(organo)borates are highlighted for their reactivity and stability, offering new perspectives in organic synthesis. These compounds facilitate various reactions, including transmetallation and the formation of difluoroboranes, outperforming traditional boronic acids or esters in terms of reactivity. Such attributes underscore their utility in developing novel synthetic methodologies and functional materials (Darses & Genêt, 2003).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . There are also several precautionary statements associated with this compound, including recommendations for handling and storage, first-aid measures, and disposal considerations .

properties

IUPAC Name

potassium;2-cyclopropylethyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3.K/c7-6(8,9)4-3-5-1-2-5;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVISKBUGFIDGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC1CC1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-cyclopropylethyl)trifluoroboranuide

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